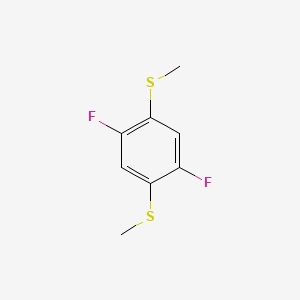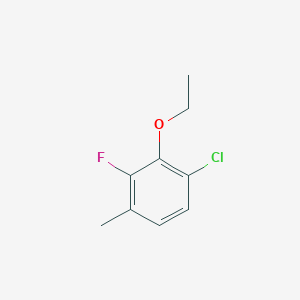![molecular formula C14H12N4O5S B14776008 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including a pyrimidinyl sulfonamide moiety and a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves multiple steps:
Formation of the Pyrimidinyl Sulfonamide Intermediate: This step involves the reaction of pyrimidine-2-amine with sulfonyl chloride in the presence of a base such as triethylamine to form the pyrimidinyl sulfonamide intermediate.
Coupling with 4-Aminobenzene: The intermediate is then coupled with 4-aminobenzene under acidic conditions to form the sulfonamide derivative.
Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide derivative with maleic anhydride in the presence of a catalyst to form the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or pyrimidinyl derivatives.
Scientific Research Applications
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)butanoic acid: Similar structure but with a butanoic acid backbone instead of but-2-enoic acid.
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of a pyrimidinyl sulfonamide moiety and a butenoic acid backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O5S |
|---|---|
Molecular Weight |
348.34 g/mol |
IUPAC Name |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18) |
InChI Key |
UEFKXNDLVFKRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



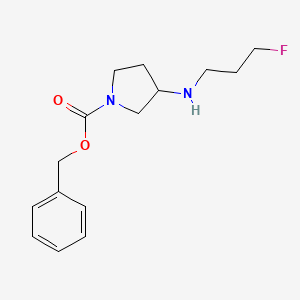

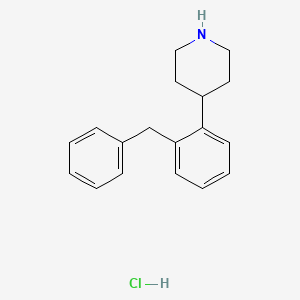
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)

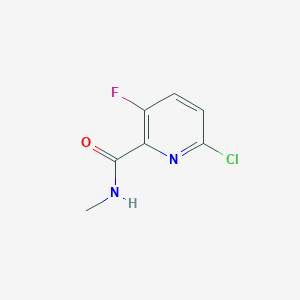


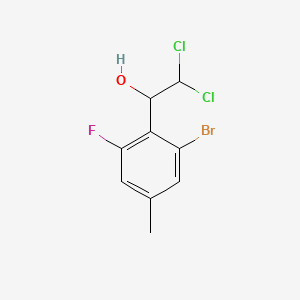
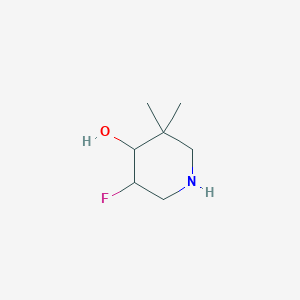
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
